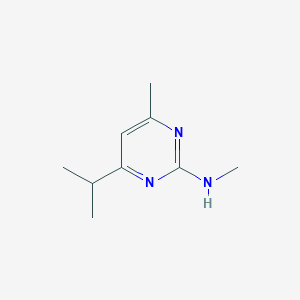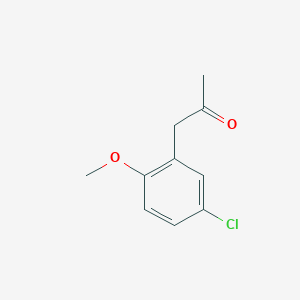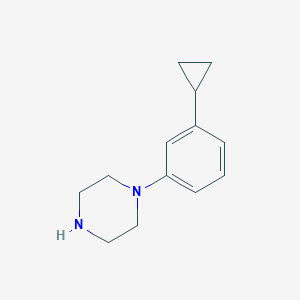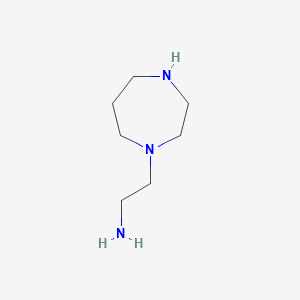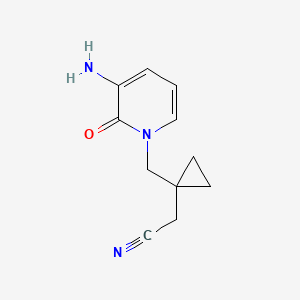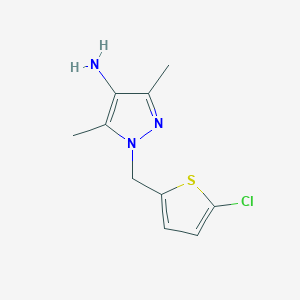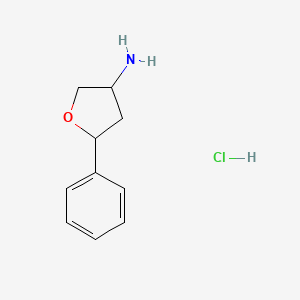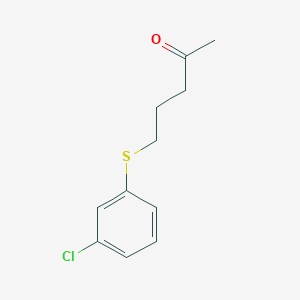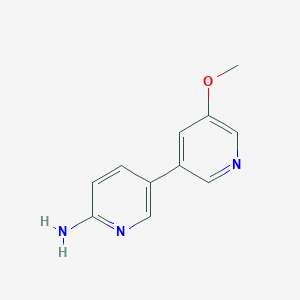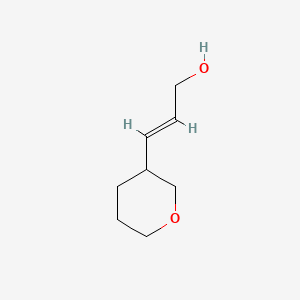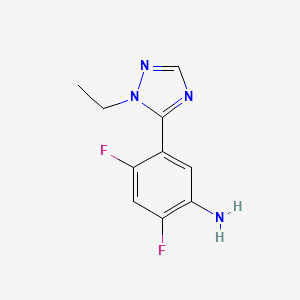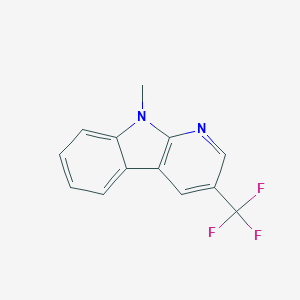
3-(Trifluoromethyl)-9-methyl-alpha-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Vorbereitungsmethoden
The synthesis of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with high regioselectivity . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Analyse Chemischer Reaktionen
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) and iron(II) sulfate (FeSO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in inhibiting specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
2-trifluoromethylindole: This compound also contains a trifluoromethyl group and an indole structure, but with different regioselectivity.
3-fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Fluorinated pyrroles: These compounds have a pyrrole ring with fluorine atoms or trifluoromethyl groups, offering different chemical properties and applications.
The uniqueness of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole lies in its specific structure, which combines the bioactivity of indoles with the enhanced properties of the trifluoromethyl group, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C13H9F3N2 |
|---|---|
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
9-methyl-3-(trifluoromethyl)pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H9F3N2/c1-18-11-5-3-2-4-9(11)10-6-8(13(14,15)16)7-17-12(10)18/h2-7H,1H3 |
InChI-Schlüssel |
RHEDKOIJUKIMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1N=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


